2-Phenylethyl 4-(3-ethoxy-4-hydroxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
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Overview
Description
2-Phenylethyl 4-(3-ethoxy-4-hydroxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a quinoline core, phenylethyl, and ethoxy-hydroxyphenyl groups. Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
The synthesis of 2-Phenylethyl 4-(3-ethoxy-4-hydroxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can be achieved through multi-component reactions (MCRs). One efficient method involves a three-component reaction of aniline, diethyl acetylenedicarboxylate, and 4-anisaldehyde in the presence of citric acid as a catalyst . This reaction is typically carried out in an ethanolic solution under ultrasound irradiation, which enhances the reaction rate and yield. The product is then purified using standard techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The ethoxy group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.
Scientific Research Applications
2-Phenylethyl 4-(3-ethoxy-4-hydroxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antibacterial, and anticancer agent due to its quinoline core.
Biological Studies: The compound’s interactions with various biological targets are explored to understand its mechanism of action and potential therapeutic uses.
Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic molecules and pharmaceuticals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets in the body. The quinoline core is known to interact with enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation. The exact pathways and molecular targets can vary depending on the specific biological context .
Comparison with Similar Compounds
Similar compounds include other quinoline derivatives such as:
- Ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate
- 4-(3-ethoxy-4-hydroxyphenyl)-3-(2-hydroxyphenyl)-5-(2-phenylethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one These compounds share structural similarities but differ in their specific functional groups and biological activities. The unique combination of functional groups in 2-Phenylethyl 4-(3-ethoxy-4-hydroxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C33H33NO5 |
---|---|
Molecular Weight |
523.6g/mol |
IUPAC Name |
2-phenylethyl 4-(3-ethoxy-4-hydroxyphenyl)-2-methyl-5-oxo-7-phenyl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C33H33NO5/c1-3-38-29-20-24(14-15-27(29)35)31-30(33(37)39-17-16-22-10-6-4-7-11-22)21(2)34-26-18-25(19-28(36)32(26)31)23-12-8-5-9-13-23/h4-15,20,25,31,34-35H,3,16-19H2,1-2H3 |
InChI Key |
GQAOCDIPWHYEFI-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC(=C1)C2C3=C(CC(CC3=O)C4=CC=CC=C4)NC(=C2C(=O)OCCC5=CC=CC=C5)C)O |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2C3=C(CC(CC3=O)C4=CC=CC=C4)NC(=C2C(=O)OCCC5=CC=CC=C5)C)O |
Origin of Product |
United States |
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